Butyl pyrrolidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

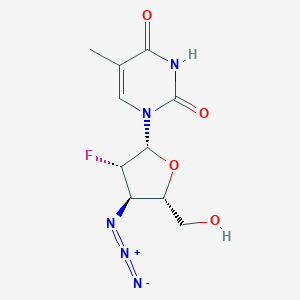

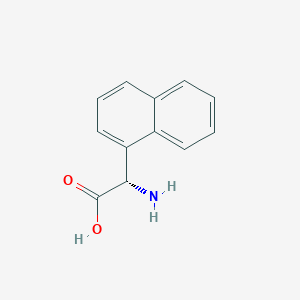

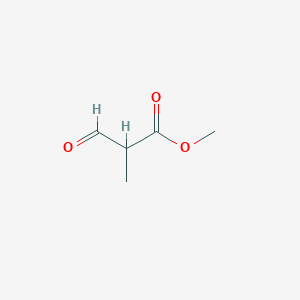

“Butyl pyrrolidine-3-carboxylate” is a chemical compound with the molecular formula C9H17NO2 . It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring . This compound is also known as tert-butyl 3-pyrrolidinecarboxylate .

Synthesis Analysis

The synthesis of pyrrolidine-3-carboxylic acid derivatives, including “Butyl pyrrolidine-3-carboxylate”, can be achieved through organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .

Molecular Structure Analysis

The molecular structure of “Butyl pyrrolidine-3-carboxylate” is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing ring . The InChI code for this compound is 1S/C9H17NO2/c1-2-3-6-12-9(11)8-4-5-10-7-8/h8,10H,2-7H2,1H3 .

Physical And Chemical Properties Analysis

“Butyl pyrrolidine-3-carboxylate” is a yellow liquid . It has a molecular weight of 171.24 .

Applications De Recherche Scientifique

Drug Discovery

The pyrrolidine ring, which is a part of Butyl pyrrolidine-3-carboxylate, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Asymmetric Synthesis

Butyl pyrrolidine-3-carboxylate can be used in asymmetric synthesis of pyrrolidine-based organocatalysts . This process is crucial for the construction of complex molecular architectures and the fine-tuning of the structures of privileged catalysts .

Catalyst for Certain Reactions

Butyl pyrrolidine-3-carboxylate can act as a catalyst for certain reactions. It can speed up the rate of a chemical reaction by providing an alternative reaction pathway with a lower activation energy.

Ligand in Coordination Chemistry

Butyl pyrrolidine-3-carboxylate can be used as a ligand in coordination chemistry. Ligands are ions or molecules that bind to a central metal atom to form coordination complexes.

Enzyme Inhibition

Butyl pyrrolidine-3-carboxylate can also be used as an inhibitor of enzymes. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.

Synthesis of Other Compounds

Butyl pyrrolidine-3-carboxylate is commonly used as a reagent for the synthesis of other compounds. It can react with other substances to form new compounds, making it a valuable tool in chemical synthesis.

Stereogenicity Studies

The pyrrolidine ring in Butyl pyrrolidine-3-carboxylate contributes to the stereogenicity of carbons . This means that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Physicochemical Parameter Modification

The introduction of heteroatomic fragments in molecules like Butyl pyrrolidine-3-carboxylate is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Safety and Hazards

Orientations Futures

Pyrrolidine derivatives, including “Butyl pyrrolidine-3-carboxylate”, have potential applications in drug discovery due to their versatile scaffold for novel biologically active compounds . They can be used to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Mécanisme D'action

Target of Action

Butyl pyrrolidine-3-carboxylate is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . .

Mode of Action

It’s known that the pyrrolidine ring, a key component of butyl pyrrolidine-3-carboxylate, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Pyrrolidine derivatives are known to be involved in various biochemical reactions . For instance, pyrrolidine-3-carboxylic acids can be synthesized via asymmetric Michael addition reactions of carboxylate-substituted enones .

Pharmacokinetics

It’s known that the physicochemical properties of pyrrolidine derivatives can influence their pharmacokinetic behavior .

Result of Action

It’s known that pyrrolidine derivatives can exhibit various biological activities . For instance, certain pyrrolidine derivatives have been found to exhibit anticonvulsant activity .

Action Environment

It’s known that the biological activity of pyrrolidine derivatives can be influenced by steric factors .

Propriétés

IUPAC Name |

butyl pyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-3-6-12-9(11)8-4-5-10-7-8/h8,10H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAHFRRSJVMHAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1CCNC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00556779 |

Source

|

| Record name | Butyl pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl pyrrolidine-3-carboxylate | |

CAS RN |

122079-54-3 |

Source

|

| Record name | Butyl pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B49947.png)

![(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B49950.png)